2-Aminofluorene

Beschreibung

This compound is a brown crystal powder. (NTP, 1992)

Structure

3D Structure

Eigenschaften

IUPAC Name |

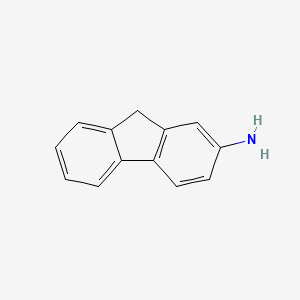

9H-fluoren-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N/c14-11-5-6-13-10(8-11)7-9-3-1-2-4-12(9)13/h1-6,8H,7,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFRFHWQYWJMEJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C3=C1C=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N | |

| Record name | 2-AMINOFLUORENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19775 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1049223 | |

| Record name | 2-Aminofluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1049223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-aminofluorene is a brown crystal powder. (NTP, 1992), Brown solid; [CAMEO] Off-white powder; [MSDSonline] | |

| Record name | 2-AMINOFLUORENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19775 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Aminofluorene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3067 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL at 67.1 °F (NTP, 1992), SOL IN ALCOHOL, ETHER, estimated water solubility of 33 mg/l at 25 °C | |

| Record name | 2-AMINOFLUORENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19775 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-AMINOFLUORENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4026 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000279 [mmHg] | |

| Record name | 2-Aminofluorene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3067 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

NEEDLES FROM DIL ALC, LONG PLATES FROM DIL ALCOHOL | |

CAS No. |

153-78-6 | |

| Record name | 2-AMINOFLUORENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19775 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Aminofluorene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=153-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Aminofluorene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000153786 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-aminofluorene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26328 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-aminofluorene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12274 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Aminofluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1049223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fluoren-2-ylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.290 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINOFLUORENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3A69OS195N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-AMINOFLUORENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4026 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

257 to 261 °F (NTP, 1992), 131-132 °C | |

| Record name | 2-AMINOFLUORENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19775 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-AMINOFLUORENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4026 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Aminofluorene: Discovery, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Discovery and Historical Context

The journey of 2-aminofluorene (2-AF) is intrinsically linked to the broader history of coal tar chemistry and the study of polycyclic aromatic hydrocarbons. The parent compound, fluorene, was first isolated from coal tar by the French chemist Marcellin Berthelot in 1867.[1] While the precise moment of the first synthesis of this compound is not definitively documented in the readily available literature, early synthetic methods emerged in the nascent field of organic chemistry. A notable early method for its preparation from 2-nitrofluorene was described by O. Diels in 1901, a procedure that was later published in the peer-reviewed collection of chemical syntheses, Organic Syntheses.[2]

The significance of this compound and its N-acetylated derivative, 2-acetylaminofluorene (2-AAF), skyrocketed in the mid-20th century with the discovery of their carcinogenic properties. Around 1940, it was reported that 2-AAF was a potent carcinogen in experimental animals, a landmark finding in the field of chemical carcinogenesis.[3] This discovery positioned 2-AAF and, by extension, 2-AF as invaluable tools for cancer research. They became model compounds for investigating the mechanisms of chemical-induced cancer, including metabolic activation, DNA adduct formation, and mutagenesis.[4] Unlike many carcinogens known at the time, 2-AAF induced tumors in numerous organs, not just at the site of application, which spurred intense research into its metabolic fate and mechanism of action.[3]

Data Presentation: Physicochemical and Toxicological Properties

A comprehensive understanding of the properties of this compound is essential for its safe handling and for interpreting experimental results. The following table summarizes key quantitative data for this compound.

| Property | Value | Reference(s) |

| Chemical Formula | C₁₃H₁₁N | |

| Molecular Weight | 181.24 g/mol | |

| Appearance | White to tan crystalline powder | |

| Melting Point | 124-132 °C | |

| Boiling Point | 327 °C | |

| Density | 1.281 g/cm³ (at 20 °C) | |

| Water Solubility | <0.1 g/100 mL (at 19.5 °C) | |

| pKa | 4.34 ± 0.20 (Predicted) | |

| LD50 (Mouse, Intraperitoneal) | 132 mg/kg |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section provides step-by-step protocols for the synthesis of this compound and for key toxicological assays.

Synthesis of this compound from 2-Nitrofluorene

This protocol is adapted from a well-established method utilizing the reduction of 2-nitrofluorene.

Materials:

-

2-Nitrofluorene

-

95% Ethanol

-

10% Palladium on charcoal (Pd/C) catalyst

-

Hydrazine hydrate (85% or 100%)

-

Celite or other filter aid

-

Round-bottomed flask with reflux condenser, magnetic stirrer, and heating mantle

-

Filtration apparatus (e.g., Büchner funnel)

-

Rotary evaporator

Procedure:

-

In a round-bottomed flask equipped with a reflux condenser and magnetic stirrer, suspend 2-nitrofluorene in 95% ethanol.

-

Carefully add a catalytic amount of 10% Pd/C to the suspension.

-

Heat the mixture to a gentle reflux with stirring.

-

Slowly add hydrazine hydrate dropwise to the refluxing mixture. An exothermic reaction will occur, and the color of the solution will change.

-

Continue refluxing for 1-2 hours after the addition of hydrazine hydrate is complete, or until the reaction is deemed complete by thin-layer chromatography (TLC).

-

Allow the reaction mixture to cool to room temperature.

-

Filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the filter cake with a small amount of ethanol to ensure complete recovery of the product.

-

Combine the filtrate and washings and remove the ethanol under reduced pressure using a rotary evaporator.

-

The resulting crude this compound can be purified by recrystallization from a suitable solvent, such as aqueous ethanol, to yield a crystalline solid.

In Vivo Rodent Carcinogenicity Bioassay

The following is a generalized protocol for a 2-year rodent bioassay, based on guidelines from the National Toxicology Program (NTP), to assess the carcinogenic potential of a chemical like this compound.

Materials and Methods:

-

Test Animals: Male and female rats and mice from a well-characterized strain (e.g., Fischer 344 rats, B6C3F1 mice).

-

Test Substance: this compound of high purity.

-

Vehicle: Appropriate vehicle for administration (e.g., corn oil for gavage, or mixed into feed).

-

Diet: Standard certified rodent diet.

-

Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, and constant temperature and humidity.

Experimental Design:

-

Dose Selection: At least three dose levels plus a concurrent vehicle control group are typically used. Doses are selected based on a subchronic toxicity study (e.g., 90-day study) to determine the maximum tolerated dose (MTD), which should not significantly alter the animals' lifespan or cause overt toxicity.

-

Group Size: Each group should consist of at least 50 animals of each sex and species.

-

Administration: The test substance is typically administered for 24 months for rats and 18-24 months for mice. Administration can be via oral gavage, in the diet, or in drinking water, depending on the properties of the chemical and the expected route of human exposure.

-

Observations:

-

Clinical Signs: Animals are observed twice daily for clinical signs of toxicity.

-

Body Weight and Food Consumption: Recorded weekly for the first 13 weeks and monthly thereafter.

-

Palpation: Animals are palpated for masses weekly.

-

-

Necropsy and Histopathology:

-

At the end of the study, all surviving animals are euthanized. A complete necropsy is performed on all animals, including those that die or are euthanized during the study.

-

A comprehensive list of tissues and organs is collected and preserved.

-

Histopathological examination is performed on all tissues from the control and high-dose groups. For lower dose groups, target organs showing treatment-related effects in the high-dose group are examined.

-

-

Data Analysis: Statistical analysis is performed to compare the incidence of tumors in the dosed groups with the control group.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used in vitro assay to assess the mutagenic potential of a chemical. This protocol is a general guide for testing a compound like this compound.

Materials:

-

Salmonella typhimurium tester strains (e.g., TA98, TA100, which are sensitive to frameshift and base-pair substitution mutagens, respectively).

-

S9 fraction (a post-mitochondrial supernatant from the liver of rats pre-treated with an enzyme inducer like Aroclor 1254) for metabolic activation.

-

Cofactor solution (NADP and glucose-6-phosphate).

-

Minimal glucose agar plates.

-

Top agar supplemented with a trace amount of histidine and biotin.

-

Test substance (this compound) dissolved in a suitable solvent (e.g., DMSO).

-

Positive and negative controls.

Procedure:

-

Preparation of S9 Mix: On the day of the experiment, prepare the S9 mix by combining the S9 fraction with the cofactor solution. Keep on ice.

-

Plate Incorporation Assay:

-

To a sterile tube, add the test substance at various concentrations, the bacterial tester strain, and either the S9 mix (for metabolic activation) or a buffer (without S9).

-

Positive controls (e.g., a known mutagen for the specific strain) and a negative (solvent) control are run in parallel.

-

Melted top agar is added to the tube, and the contents are briefly mixed and poured onto the surface of a minimal glucose agar plate.

-

-

Incubation: The plates are incubated at 37°C for 48-72 hours.

-

Scoring: The number of revertant colonies (his+) on each plate is counted. A positive response is indicated by a dose-dependent increase in the number of revertant colonies compared to the negative control, typically at least a two-fold increase.

Mandatory Visualizations

Metabolic Activation of this compound

The carcinogenicity of this compound is dependent on its metabolic activation to reactive electrophiles that can bind to DNA, forming DNA adducts. The following diagram illustrates the key pathways involved in this process.

Caption: Metabolic activation pathway of this compound.

Experimental Workflow for a Rodent Carcinogenicity Bioassay

The following diagram outlines the general workflow for conducting a 2-year rodent bioassay to assess the carcinogenic potential of a chemical.

Caption: General workflow of a rodent carcinogenicity bioassay.

References

Technical Guide: Laboratory-Scale Synthesis and Purification of 2-Aminofluorene

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides an in-depth technical guide for the synthesis and purification of 2-aminofluorene (2-AF) for laboratory applications. It details established protocols for the reduction of 2-nitrofluorene and outlines standard procedures for purification, including recrystallization and column chromatography. This guide emphasizes safety, data presentation, and procedural clarity to ensure the reliable preparation of high-purity this compound for research purposes, particularly in the fields of carcinogenesis and drug development.

Introduction

This compound (2-AF) is a synthetic arylamine widely utilized in laboratory research as a model compound for studying carcinogenesis, mutagenesis, and DNA damage.[1][2] Its metabolite, N-hydroxy-2-acetylaminofluorene, is a known carcinogen that can form adducts with DNA, making 2-AF an invaluable tool for investigating the mechanisms of chemical toxicity and developing new therapeutic agents.[1][3] Given its application in sensitive biological assays, the synthesis of this compound with high purity is of paramount importance. This guide presents two reliable methods for its synthesis from the common precursor 2-nitrofluorene, along with detailed protocols for subsequent purification.

Critical Safety Note: this compound is a suspected human carcinogen and a known genotoxin.[1] All handling and experimental procedures must be conducted within a certified chemical fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All chemical waste must be disposed of in accordance with local and institutional regulations for hazardous materials.

Synthetic Pathways and Methodologies

The most common and reliable laboratory synthesis of this compound involves the reduction of its nitro precursor, 2-nitrofluorene. 2-Nitrofluorene is typically prepared by the nitration of fluorene. This guide details two distinct, high-yield methods for the reduction step.

Overall Synthesis Reaction

The synthesis is a two-step process starting from fluorene. The first step is the nitration of fluorene to yield 2-nitrofluorene, followed by the reduction of the nitro group to an amine.

Experimental Protocols

Protocol 1: Synthesis of 2-Nitrofluorene (Precursor)

This protocol is adapted from the procedure by Diels, as reported in Organic Syntheses.

-

Reaction Setup: In a 1-liter three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 60 g (0.36 mole) of fluorene in 500 mL of warm glacial acetic acid.

-

Nitration: Place the flask in a water bath and bring the internal temperature to 50°C. While stirring, add 80 mL (1.3 moles) of concentrated nitric acid (sp. gr. 1.42) over 15 minutes.

-

Reaction & Quenching: After the addition is complete, stir the mixture for an additional 15 minutes and then pour it into 2 liters of water.

-

Isolation: Collect the precipitated 2-nitrofluorene on a Büchner funnel, wash thoroughly with water, and press as dry as possible.

-

Purification (Optional): For a purer product, the crude material can be recrystallized from 200 mL of glacial acetic acid. The purified product should have a melting point of approximately 157°C.

Protocol 2: Synthesis of this compound via Catalytic Hydrazine Reduction

This high-yield method is adapted from a procedure in Organic Syntheses.

-

Reaction Setup: In a 2-liter three-necked round-bottomed flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, place 30 g of pure 2-nitrofluorene and 250 mL of 95% ethanol.

-

Catalyst Addition: Warm the mixture to 50°C on a steam bath. Add 0.1 g of 10% palladium on charcoal catalyst (moistened with alcohol) and begin stirring.

-

Hydrazine Addition: Add approximately 15 mL of hydrazine hydrate from the dropping funnel over 30 minutes. An exothermic reaction will occur, and the temperature should be maintained below reflux.

-

Reaction Completion: After the initial reaction subsides, add an additional 0.1 g of catalyst and heat the mixture to a gentle reflux for 1 hour. The nitrofluorene should completely dissolve, and the solution should become nearly colorless.

-

Catalyst Removal: Filter the hot solution through a thin layer of Celite using gentle suction to remove the catalyst. Rinse the flask and filter cake with 30 mL of hot alcohol.

-

Product Isolation: Combine the filtrates and concentrate the volume to about 50 mL under reduced pressure. Heat the concentrate to boiling and slowly add 250 mL of hot water to precipitate the this compound as a colorless, crystalline powder.

-

Final Steps: Cool the mixture in an ice bath, collect the product by filtration, wash with water, and dry in a vacuum desiccator in the dark.

Protocol 3: Synthesis of this compound via Zinc Dust Reduction

This classic method is also adapted from Organic Syntheses.

-

Reaction Setup: In a 2-liter round-bottomed flask, create a thin paste of 30 g (0.14 mole) of powdered 2-nitrofluorene with 1 liter of 78% ethanol (820 mL of 95% ethanol and 180 mL of water).

-

Reagent Addition: Add a solution of 10 g of calcium chloride in 15 mL of water, followed by 300 g of zinc dust. Mix the suspension thoroughly.

-

Reflux: Fit the flask with a reflux condenser and reflux the mixture for two hours.

-

Filtration: Filter the hot solution to remove the zinc dust and zinc oxide sludge. Extract the sludge with 50 mL of boiling 78% ethanol.

-

Precipitation: Combine the filtrates and pour them into 2 liters of water to obtain a white, flocculent precipitate.

-

Purification: Collect the precipitate by suction filtration and recrystallize from 400 mL of hot 50% alcohol to yield purified this compound as needles.

Synthesis Data Summary

| Method | Precursor | Key Reagents | Reported Yield | Melting Point (°C) | Reference |

| Catalytic Reduction | 2-Nitrofluorene | Hydrazine Hydrate, 10% Pd/C, Ethanol | 93–96% | 127.8–128.8 | |

| Zinc Dust Reduction | 2-Nitrofluorene | Zinc Dust, Calcium Chloride, 78% Ethanol | Not explicitly stated | 127.5 |

Purification of this compound

Purification is critical to remove unreacted starting materials, by-products, and residual reagents. Recrystallization is the most common and effective method for purifying crude this compound. For applications requiring exceptionally high purity, column chromatography can be employed.

Purification Workflow

Purification Protocols

Protocol 4: Purification by Recrystallization

-

Solvent Selection: A mixed solvent system like ethanol/water or a single solvent like 50% aqueous ethanol is effective. The ideal solvent should dissolve this compound well when hot but poorly when cold.

-

Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid. This should be done on a hot plate with stirring.

-

Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot gravity filtration to remove the charcoal.

-

Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

-

Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove residual impurities. Dry the purified crystals in a vacuum oven or desiccator.

Protocol 5: Purification by Column Chromatography

-

Stationary Phase: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into a chromatography column to create the stationary phase.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). For solid loading, adsorb the dissolved sample onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column.

-

Elution: Begin eluting the column with a non-polar mobile phase (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent like ethyl acetate. A gradient of 0% to 20% ethyl acetate in hexane is a typical starting point.

-

Fraction Collection: Collect the eluent in a series of fractions. Monitor the separation using Thin Layer Chromatography (TLC) to identify the fractions containing the pure this compound.

-

Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Characterization and Data

Proper characterization is essential to confirm the identity and purity of the synthesized this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₁₁N | |

| Molecular Weight | 181.23 g/mol | |

| Appearance | White to tan crystalline powder | |

| Melting Point | 125–132 °C | |

| Purity (Commercial) | >98% (by HPLC) | |

| Solubility | Soluble in ethanol, acetone; sparingly soluble in water |

Common Analytical Techniques:

-

Melting Point: A sharp melting range close to the literature value indicates high purity.

-

High-Performance Liquid Chromatography (HPLC): Used to determine purity by quantifying the main peak area relative to impurities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure of the compound.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound.

References

The In Vivo Metabolic Activation of 2-Aminofluorene: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminofluorene (2-AF) is a well-characterized aromatic amine and a potent carcinogen that has been instrumental in advancing our understanding of chemical carcinogenesis. Its carcinogenicity is not a property of the parent compound itself, but rather a consequence of its metabolic activation to reactive electrophilic species that can form covalent adducts with cellular macromolecules, primarily DNA. A thorough understanding of the in vivo metabolic pathways leading to the activation of 2-AF is crucial for risk assessment, the development of preventative strategies, and the design of safer chemicals. This technical guide provides an in-depth overview of the core metabolic activation pathways of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key processes.

Core Metabolic Activation Pathways

The metabolic activation of this compound is a multi-step process primarily occurring in the liver, but also in extrahepatic tissues. The key pathways involve a series of enzymatic reactions that convert the relatively inert parent compound into highly reactive intermediates capable of damaging DNA.

Phase I Metabolism: N-Hydroxylation

The initial and rate-limiting step in the activation of 2-AF is the N-hydroxylation of the exocyclic amino group, a reaction catalyzed by cytochrome P450 (CYP) enzymes located in the endoplasmic reticulum. This reaction forms the proximate carcinogen, N-hydroxy-2-aminofluorene (N-OH-2-AF).

-

Key Enzymes: Cytochrome P450 enzymes, particularly the CYP1A subfamily, are primarily responsible for the N-hydroxylation of aromatic amines. While much of the literature focuses on the acetylated analogue, 2-acetylaminofluorene (2-AAF), studies suggest that CYP1A2 is a key enzyme in the N-hydroxylation of this compound in humans.

Phase II Metabolism: Esterification

The N-hydroxy metabolite, N-OH-2-AF, undergoes further activation through esterification of the hydroxylamino group. This process, catalyzed by cytosolic enzymes, generates highly reactive and unstable esters that can spontaneously dissociate to form the ultimate carcinogenic species, the nitrenium ion (AF-N⁺).

-

O-Acetylation by N-Acetyltransferases (NATs): N-acetyltransferases catalyze the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the hydroxyl group of N-OH-2-AF, forming N-acetoxy-2-aminofluorene. Humans possess two NAT isoenzymes, NAT1 and NAT2 , both of which can catalyze this reaction. Genetic polymorphisms in the NAT2 gene can lead to "rapid" or "slow" acetylator phenotypes, which can influence an individual's susceptibility to aromatic amine-induced cancers.[1]

-

O-Sulfonation by Sulfotransferases (SULTs): Sulfotransferases catalyze the transfer of a sulfonyl group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of N-OH-2-AF, yielding N-sulfonyloxy-2-aminofluorene. The major hepatic SULT isoforms, SULT1A1 and SULT1A2 , are known to be involved in the bioactivation of N-hydroxy arylamines.[2] This sulfate conjugate is particularly unstable and readily forms the nitrenium ion.

Alternative Pathway: Peroxidase-Mediated Activation

In addition to the CYP-mediated pathway, this compound can be activated by peroxidases, such as prostaglandin H synthase (PHS) . This enzyme is abundant in tissues like the urinary bladder, a target organ for aromatic amine-induced carcinogenicity. PHS catalyzes the one-electron oxidation of 2-AF, leading to the formation of a free radical intermediate that can directly bind to DNA or undergo further oxidation. This pathway is significant as it can contribute to the carcinogenicity of 2-AF in extrahepatic tissues where CYP levels may be low.

DNA Adduct Formation

The ultimate electrophilic species, primarily the nitrenium ion, readily reacts with nucleophilic sites in DNA, forming covalent adducts. The major DNA adduct formed from this compound is N-(deoxyguanosin-8-yl)-2-aminofluorene (dG-C8-AF) . The formation of these adducts can lead to mutations during DNA replication if not repaired, initiating the process of carcinogenesis.

Quantitative Data

The following tables summarize available quantitative data on the metabolism of this compound and its derivatives. It is important to note that much of the detailed kinetic data has been generated for the acetylated form, 2-acetylaminofluorene (2-AAF), which shares metabolic pathways with 2-AF.

Table 1: Enzyme Kinetic Parameters for N-Acetylation of this compound and O-Acetylation of N-Hydroxy-2-Aminofluorene in Hamster Colon Cytosol

| Enzyme | Substrate | Apparent Km (µM) | Apparent Vmax (nmol/min/mg protein) |

| NAT1 | This compound | 100 | 0.2 |

| NAT2 | This compound | 500 | 3.6 |

| NAT1 | N-Hydroxy-2-aminofluorene | 50 | 0.1 |

| NAT2 | N-Hydroxy-2-aminofluorene | 200 | 2.8 |

Data adapted from Hein et al. (1993). Note: These values are from hamster colon cytosol and may differ in human tissues and with different enzyme sources.

Table 2: In Vivo DNA Adduct Levels in Rat Liver after a Single Injection of this compound

| Time after Injection (hours) | Total DNA Adducts (adducts per 107 nucleotides) |

| 12 | ~20 |

| 24 | ~35 |

| 48 | ~45 |

| 72 | ~54 |

Data adapted from Widłak et al. (1990). The study measured the gradual increase of DNA adducts in the liver of rats following a single dose of this compound.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the metabolic activation of this compound.

In Vitro Metabolism of this compound using Liver Microsomes

This protocol is designed to assess the formation of metabolites of this compound when incubated with liver microsomes, which are rich in cytochrome P450 enzymes.

Materials:

-

Rat or human liver microsomes

-

This compound (substrate)

-

NADPH regenerating system (e.g., NADP⁺, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

Magnesium chloride (MgCl₂)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

High-performance liquid chromatography (HPLC) system with UV or mass spectrometry (MS) detection

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture on ice. A typical 200 µL incubation may contain:

-

100 mM Phosphate buffer (pH 7.4)

-

3 mM MgCl₂

-

Liver microsomes (e.g., 0.5 mg/mL protein)

-

This compound (e.g., 10 µM, added from a stock solution in DMSO or ethanol, final solvent concentration <1%)

-

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

-

Initiation of Reaction: Start the reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a specified time (e.g., 30-60 minutes). Time-course experiments can be performed by stopping the reaction at different time points.

-

Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold organic solvent (e.g., 200 µL of ethyl acetate).

-

Extraction of Metabolites: Vortex the mixture vigorously for 1 minute to extract the metabolites into the organic phase. Centrifuge at high speed (e.g., 10,000 x g) for 5 minutes to separate the layers.

-

Sample Preparation for HPLC: Carefully transfer the organic supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable mobile phase for HPLC analysis.

-

HPLC Analysis: Analyze the sample by HPLC to separate and quantify this compound and its metabolites.[4] A C18 reverse-phase column is commonly used with a gradient of an aqueous buffer (e.g., ammonium acetate or formic acid) and an organic solvent (e.g., acetonitrile or methanol).

³²P-Postlabelling Assay for this compound-DNA Adducts

This highly sensitive method is used to detect and quantify DNA adducts formed in vivo or in vitro.

Materials:

-

DNA sample (extracted from tissues of 2-AF-treated animals or from in vitro incubations)

-

Micrococcal nuclease and spleen phosphodiesterase

-

Nuclease P1

-

T4 polynucleotide kinase

-

[γ-³²P]ATP (high specific activity)

-

Polyethyleneimine (PEI)-cellulose thin-layer chromatography (TLC) plates

-

TLC developing solvents

Procedure:

-

DNA Digestion:

-

Digest 5-10 µg of DNA to deoxyribonucleoside 3'-monophosphates using a mixture of micrococcal nuclease and spleen phosphodiesterase in a buffered solution. Incubate at 37°C for 2-4 hours.

-

-

Adduct Enrichment (Nuclease P1 Method):

-

Treat the DNA digest with nuclease P1 to dephosphorylate the normal (unadducted) nucleotides to deoxyribonucleosides. Adducted nucleotides are generally resistant to nuclease P1. Incubate at 37°C for 1 hour.

-

-

³²P-Labeling:

-

Label the 5'-hydroxyl group of the nuclease P1-resistant adducted nucleotides with ³²P by incubating with T4 polynucleotide kinase and [γ-³²P]ATP. Incubate at 37°C for 30-45 minutes.

-

-

TLC Chromatography:

-

Spot the ³²P-labeled adduct mixture onto a PEI-cellulose TLC plate.

-

Develop the chromatogram in multiple dimensions using different solvent systems to separate the adducts from the excess [γ-³²P]ATP and other radioactive species.

-

A typical multi-directional TLC involves developing the plate in one direction (D1), followed by contact transfer to a new plate or a different part of the same plate and development in a second (D2), third (D3), and sometimes a fourth (D4) direction with different solvent systems.

-

-

Detection and Quantification:

-

Visualize the separated ³²P-labeled DNA adducts by autoradiography using a phosphorimager screen.

-

Quantify the radioactivity in the adduct spots using a phosphorimager or by scraping the spots and counting in a scintillation counter.

-

Calculate the relative adduct labeling (RAL) by comparing the radioactivity in the adduct spots to the total radioactivity of the DNA sample.[5]

-

Visualizations

The following diagrams, generated using the DOT language, illustrate the key metabolic pathways and experimental workflows described in this guide.

Caption: Metabolic activation pathways of this compound.

Caption: Workflow for in vitro metabolism of this compound.

Caption: Workflow for ³²P-postlabelling of DNA adducts.

Conclusion

The metabolic activation of this compound is a complex process involving multiple enzymatic pathways that ultimately lead to the formation of DNA-reactive species. The balance between these activation and potential detoxification pathways is a critical determinant of the carcinogenic potency of 2-AF. This technical guide has provided a comprehensive overview of the key metabolic steps, the enzymes involved, and the experimental approaches used to study these processes. For researchers in toxicology, pharmacology, and drug development, a deep understanding of these pathways is essential for predicting and mitigating the carcinogenic risks associated with aromatic amines and for designing safer chemical entities. Further research is warranted to fully elucidate the kinetic parameters of the involved human enzymes and to better quantify the relative contributions of each pathway to the overall genotoxicity of this compound in vivo.

References

- 1. In vivo 2H/13C flux analysis in metabolism research - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prostaglandin endoperoxide H synthases (cyclooxygenases)-1 and -2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. High-performance liquid chromatographic analysis of this compound and its metabolites in monolayer cultures of rat hepatocytes (Journal Article) | OSTI.GOV [osti.gov]

- 4. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ³²P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

DNA Adduct Formation by 2-Aminofluorene Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanisms, quantification, and experimental methodologies related to DNA adduct formation by metabolites of the arylamine carcinogen, 2-aminofluorene (2-AF). It is intended to serve as a detailed resource for researchers in toxicology, pharmacology, and drug development. The guide covers the metabolic activation of 2-AF, the characterization of its primary DNA adducts, quantitative data on adduct formation, and detailed protocols for key experimental techniques, including ³²P-postlabeling and HPLC-MS/MS. Furthermore, this document includes visualizations of the metabolic pathway and experimental workflows using the DOT language to facilitate a deeper understanding of the processes involved.

Introduction

This compound (2-AF) is a well-characterized procarcinogen that requires metabolic activation to exert its genotoxic effects. Its carcinogenic potential is intrinsically linked to the ability of its metabolites to form covalent bonds with DNA, leading to the formation of DNA adducts. These adducts can disrupt the normal structure and function of DNA, leading to mutations and initiating the process of carcinogenesis if not repaired. A thorough understanding of the metabolic pathways leading to reactive intermediates and the subsequent DNA adduct formation is critical for assessing the carcinogenic risk of 2-AF and for developing strategies to mitigate its harmful effects.

Metabolic Activation of this compound

The metabolic activation of 2-AF is a multi-step process primarily occurring in the liver, involving a series of enzymatic reactions that convert the relatively inert parent compound into highly reactive electrophiles capable of binding to nucleophilic sites on DNA.

The initial and rate-limiting step is the N-hydroxylation of 2-AF to form N-hydroxy-2-aminofluorene (N-OH-AF), a proximate carcinogen. This reaction is predominantly catalyzed by cytochrome P450 enzymes, particularly CYP1A2. N-OH-AF can undergo further activation through esterification, primarily via O-acetylation by N-acetyltransferases (NATs) or sulfation by sulfotransferases (SULTs), to form N-acetoxy-2-aminofluorene and N-sulfonyloxy-2-aminofluorene, respectively. These esters are highly reactive ultimate carcinogens that can spontaneously dissociate to form a reactive nitrenium ion, which readily attacks DNA.

An alternative pathway involves the N-acetylation of 2-AF to form 2-acetylaminofluorene (AAF), which can then be N-hydroxylated to N-hydroxy-2-acetylaminofluorene (N-OH-AAF). N-OH-AAF can also be further activated by esterification. Deacetylation of N-OH-AAF can also lead to the formation of N-OH-AF.

Major DNA Adducts

The primary site of adduction for 2-AF metabolites is the C8 position of guanine residues in DNA. The major adduct formed is N-(deoxyguanosin-8-yl)-2-aminofluorene (dG-C8-AF). This bulky adduct distorts the DNA helix and can interfere with DNA replication and transcription, leading to frameshift and base substitution mutations. Other minor adducts, such as those at the N² position of guanine, have also been reported. The relative proportions of different adducts can vary depending on the specific metabolite, the tissue, and the activity of various metabolic enzymes.

Quantitative Data on DNA Adduct Formation

The extent of DNA adduct formation is a critical determinant of the carcinogenic potency of this compound. Adduct levels are typically quantified as the number of adducts per a given number of normal nucleotides (e.g., adducts per 10⁷ or 10⁸ nucleotides). The following tables summarize quantitative data from various studies.

Table 1: this compound-Induced DNA Adduct Levels in Rat Liver

| Time Point | Adduct Level (adducts per 10⁷ nucleotides) | Reference |

| 12 h | Increasing | [1] |

| 24 h | Increasing | [1] |

| 48 h | Maximal in matrix DNA | [1] |

| 72 h | ~54 | [1] |

Table 2: DNA Adduct Levels in Rat Liver and Kidney after N-hydroxy-2-acetylaminofluorene Administration

| Tissue | Sex | Adduct Type | Adduct Level (pmol/mg DNA) after 1 dose | Adduct Level (pmol/mg DNA) after 4 doses | Reference |

| Liver | Male | dG-C8-AF | 4.0 | 9.4 | [2] |

| Liver | Female | dG-C8-AF | 11.4 | 30.6 | |

| Kidney | Male | dG-C8-AF | 1.1 | 1.8 | |

| Kidney | Female | dG-C8-AF | 1.8 | 17.7 | |

| Liver | Male | dG-C8-AAF | 1.0-2.4 (1 day post-treatment) | Not persistent | |

| Liver | Male | dG-N²-AAF | 0.2 | 2.8 |

Table 3: Comparison of DNA Adduct Formation by 2-AAF and its Metabolites in 3D Reconstructed Human Skin Models

| Compound | Treatment | Adduct Level (adducts per 10⁸ nucleotides) | Reference |

| 2-AAF | 3 h | Minimal | |

| 2-AAF | 3 treatments over 48 h | ~10 | |

| N-OH-AAF | Single 3 h exposure | >100 (at least 10-fold > multiple 2-AAF exposures) | |

| N-OH-AF | Single 3 h exposure | >100 (at least 10-fold > multiple 2-AAF exposures) |

Experimental Protocols

Accurate detection and quantification of DNA adducts are essential for studying the genotoxicity of this compound. The following sections provide detailed methodologies for the most common techniques.

Synthesis of N-hydroxy-2-aminofluorene

While not a straightforward synthesis, a common approach involves the reduction of 2-nitrofluorene.

Procedure for the preparation of this compound (precursor): A general method for the reduction of aromatic nitro compounds to aromatic amines involves the use of hydrazine and a hydrogenation catalyst like palladium on charcoal.

-

In a three-necked round-bottomed flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, place 30 g of pure 2-nitrofluorene and 250 ml of 95% ethanol.

-

Warm the mixture to 50°C on a steam bath and add 0.1 g of palladized charcoal catalyst (pre-moistened with alcohol).

-

Start the stirrer and add approximately 15 ml of hydrazine hydrate from the dropping funnel over 30 minutes.

-

After the initial reaction subsides, add another 0.1 g of catalyst and heat the mixture to a gentle reflux for 1 hour, by which time the 2-nitrofluorene should be completely dissolved.

-

Filter the hot solution to remove the catalyst.

-

Concentrate the filtrate under reduced pressure and then heat to boiling.

-

Slowly add 250 ml of hot water to precipitate the this compound as a colorless crystalline powder.

-

Cool the mixture in an ice bath, collect the product by filtration, wash with water, and dry in a vacuum desiccator in the dark. This procedure typically yields 24-25 g (93-96%) of this compound.

Further controlled oxidation is required to produce N-hydroxy-2-aminofluorene. Due to the hazardous nature of these compounds, synthesis should only be performed by experienced chemists in a controlled laboratory setting.

In Vitro DNA Adduction

To study the direct interaction of 2-AF metabolites with DNA, in vitro adduction experiments are performed.

-

DNA Preparation: Dissolve high-quality calf thymus DNA in a suitable buffer (e.g., Tris-EDTA).

-

Metabolite Solution: Prepare a stock solution of the 2-AF metabolite (e.g., N-hydroxy-2-aminofluorene) in an appropriate solvent (e.g., ethanol or DMSO).

-

Reaction Mixture: In a microcentrifuge tube, combine the DNA solution with the metabolite stock solution. The final concentrations should be optimized based on the desired level of adduction.

-

Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 2-24 hours) with gentle shaking.

-

DNA Precipitation: After incubation, precipitate the DNA by adding cold ethanol and sodium acetate.

-

Washing: Wash the DNA pellet with 70% ethanol to remove any unbound metabolite.

-

Resuspension: Resuspend the purified adducted DNA in a suitable buffer for downstream analysis.

³²P-Postlabeling Assay for DNA Adduct Detection

The ³²P-postlabeling assay is an ultrasensitive method for detecting and quantifying DNA adducts.

Principle: DNA is enzymatically digested to 3'-mononucleotides. The adducted nucleotides are then radiolabeled at the 5'-hydroxyl group with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase. The labeled adducts are separated by chromatography and quantified by their radioactivity.

Detailed Protocol:

-

DNA Digestion:

-

Digest 1-10 µg of DNA with micrococcal nuclease and spleen phosphodiesterase to yield deoxynucleoside 3'-monophosphates.

-

-

Adduct Enrichment (Optional but Recommended):

-

To increase sensitivity, enrich the adducted nucleotides. This can be achieved by nuclease P1 digestion, which dephosphorylates normal nucleotides to nucleosides (which are not substrates for T4 polynucleotide kinase), while many bulky adducts are resistant. Alternatively, butanol extraction can be used.

-

-

³²P-Labeling:

-

Incubate the enriched adduct digest with T4 polynucleotide kinase and high-specific-activity [γ-³²P]ATP to label the 5'-hydroxyl group of the adducted nucleotides.

-

-

Chromatographic Separation:

-

Separate the ³²P-labeled adducted nucleotides from the excess [γ-³²P]ATP and normal nucleotides using multi-dimensional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates.

-

-

Detection and Quantification:

-

Visualize the separated adducts by autoradiography.

-

Quantify the amount of radioactivity in the adduct spots using a phosphorimager or by scintillation counting of the excised spots.

-

Calculate the relative adduct labeling (RAL) value, which represents the number of adducts per 10⁷-10¹⁰ normal nucleotides.

-

HPLC-MS/MS for DNA Adduct Analysis

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly specific and sensitive method for the identification and quantification of DNA adducts.

Principle: DNA is enzymatically hydrolyzed to nucleosides. The adducted nucleosides are then separated by HPLC and detected by a mass spectrometer. Tandem mass spectrometry (MS/MS) provides structural information and enhances specificity.

Detailed Protocol:

-

DNA Digestion:

-

Digest DNA (typically 10-100 µg) to deoxynucleosides using a cocktail of enzymes, including DNase I, nuclease P1, and alkaline phosphatase.

-

-

Sample Cleanup/Enrichment:

-

Use solid-phase extraction (SPE) to remove normal nucleosides and other interfering substances, and to concentrate the adducted nucleosides.

-

-

HPLC Separation:

-

Inject the enriched sample onto a reverse-phase HPLC column (e.g., C18).

-

Elute the adducts using a gradient of an aqueous mobile phase (e.g., water with formic acid) and an organic mobile phase (e.g., acetonitrile or methanol).

-

-

MS/MS Detection:

-

Introduce the HPLC eluent into the mass spectrometer, typically using an electrospray ionization (ESI) source.

-

Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for quantitative analysis. This involves selecting the precursor ion (the protonated adducted nucleoside) and monitoring for a specific product ion (typically the protonated aglycone base after loss of the deoxyribose sugar).

-

For qualitative analysis and structural confirmation, acquire full scan product ion spectra.

-

-

Quantification:

-

Use a stable isotope-labeled internal standard of the adduct of interest for accurate quantification.

-

Generate a calibration curve using known amounts of the adduct standard and the internal standard.

-

Conclusion

The formation of DNA adducts by metabolites of this compound is a critical event in its mechanism of carcinogenesis. This technical guide has provided an in-depth overview of the metabolic activation pathways, the major DNA adducts formed, and quantitative data on their formation. Furthermore, detailed protocols for the key analytical techniques of ³²P-postlabeling and HPLC-MS/MS have been presented to aid researchers in the design and execution of their studies. The continued application of these and emerging technologies will further our understanding of the role of DNA adducts in cancer etiology and will be invaluable for the development of novel preventative and therapeutic strategies.

References

- 1. Formation of DNA adducts in liver of rats treated with this compound. Differences between total and matrix attached DNA fractions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Persistence of DNA adducts in rat liver and kidney after multiple doses of the carcinogen N-hydroxy-2-acetylaminofluorene - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Investigations into 2-Aminofluorene's Mechanism of Action: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminofluorene (2-AF) is an aromatic amine that has been the subject of extensive research due to its carcinogenic properties. Understanding its mechanism of action is crucial for risk assessment and the development of potential preventative or therapeutic strategies. This technical guide provides an in-depth overview of the initial investigations into the genotoxic mechanisms of 2-AF, focusing on its metabolic activation, DNA adduct formation, and the resultant mutagenicity. The information is presented with detailed experimental protocols, quantitative data summaries, and visualizations of key pathways and workflows to support researchers in this field.

Core Mechanism: Metabolic Activation and Genotoxicity

The carcinogenicity of this compound is not inherent to the molecule itself but arises from its metabolic activation into reactive electrophilic species that can covalently bind to cellular macromolecules, most notably DNA. This process, known as metabolic activation, is a critical initiating event in its mechanism of action. The subsequent formation of DNA adducts can lead to mutations during DNA replication, a key step in the initiation of cancer.

Metabolic Activation Pathway

The metabolic activation of this compound is a multi-step process primarily occurring in the liver, involving a series of enzymatic reactions.

-

N-Hydroxylation: The initial and rate-limiting step is the N-hydroxylation of the amino group of 2-AF to form N-hydroxy-2-aminofluorene. This reaction is predominantly catalyzed by cytochrome P450 enzymes, particularly CYP1A2.[1]

-

Esterification: The proximate carcinogen, N-hydroxy-2-aminofluorene, undergoes further activation through esterification of the N-hydroxy group. This can be catalyzed by two main classes of enzymes:

-

N-acetyltransferases (NATs): These enzymes catalyze the O-acetylation of N-hydroxy-2-aminofluorene to form a highly reactive N-acetoxy-2-aminofluorene ester. The resulting acetoxy ester is unstable and can spontaneously decompose to a reactive nitrenium ion.

-

Sulfotransferases (SULTs): These enzymes catalyze the O-sulfonation of N-hydroxy-2-aminofluorene, producing an unstable sulfate ester that also generates a nitrenium ion.[2][3][4]

-

-

DNA Adduct Formation: The highly electrophilic nitrenium ion readily reacts with nucleophilic sites in DNA, primarily the C8 position of guanine bases, to form the major DNA adduct, N-(deoxyguanosin-8-yl)-2-aminofluorene (dG-C8-AF).

Quantitative Data on this compound's Genotoxicity

The following tables summarize key quantitative data from initial investigations into the mutagenicity and DNA-damaging effects of this compound.

Table 1: Mutagenicity of this compound in the Ames Test

| Tester Strain | Compound | Concentration (µ g/plate ) | Metabolic Activation (S9) | Mean Revertant Colonies/Plate ± SD |

| S. typhimurium TA98 | This compound | 20 | Present | >1000 |

| S. typhimurium TA100 | This compound | 20 | Present | >1000 |

| S. typhimurium TA98 | This compound | 20 | Absent | No significant increase |

| S. typhimurium TA100 | This compound | 20 | Absent | No significant increase |

| S. typhimurium TA98 | Negative Control (DMSO) | - | Present/Absent | 25 ± 5 |

| S. typhimurium TA100 | Negative Control (DMSO) | - | Present/Absent | 120 ± 15 |

Data compiled from representative positive control results in Ames test studies.[5]

Table 2: Levels of N-(deoxyguanosin-8-yl)-2-aminofluorene (dG-C8-AF) DNA Adducts in Various Tissues

| Species | Tissue | Dose of this compound | Adduct Level (adducts per 107 nucleotides) |

| Rat | Liver | 20 mg/kg | 7.64 ± 1.08 |

| Rat | Kidney | 20 mg/kg | 2.04 ± 0.32 |

| Rat | Bladder | Not specified | 5-80 adducts per 109 bases |

Data based on studies of this compound and structurally related aromatic amines.

Key Experimental Protocols

Detailed methodologies for the cornerstone assays used to investigate the mechanism of action of this compound are provided below.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds. It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth. The assay measures the ability of a test compound to cause a reverse mutation (reversion) that restores the functional gene for histidine synthesis, allowing the bacteria to grow on a histidine-deficient medium.

Experimental Workflow:

Detailed Methodology:

-

Bacterial Strains: Salmonella typhimurium strains TA98 (for frameshift mutations) and TA100 (for base-pair substitution mutations) are used. Overnight cultures are grown in nutrient broth to a density of 1-2 x 109 cells/mL.

-

S9 Preparation: The S9 fraction is prepared from the livers of rats induced with a P450-inducing agent (e.g., Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone). The liver is homogenized, and the homogenate is centrifuged at 9000 x g to obtain the S9 supernatant, which contains the microsomal enzymes. The S9 mix is prepared by adding cofactors such as NADP+ and glucose-6-phosphate.

-

Test Procedure:

-

To 2 mL of molten top agar (at 45°C) containing a trace amount of histidine and biotin, add 0.1 mL of the bacterial culture, 0.1 mL of the test compound solution (this compound), and 0.5 mL of the S9 mix (for assays with metabolic activation) or a buffer (for assays without metabolic activation).

-

The mixture is gently vortexed and poured onto a minimal glucose agar plate.

-

Plates are incubated in the dark at 37°C for 48-72 hours.

-

-

Data Analysis: The number of revertant colonies on each plate is counted. A positive result is indicated by a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate observed in the negative control.

32P-Postlabeling Assay for DNA Adducts

The 32P-postlabeling assay is an ultrasensitive method for the detection and quantification of DNA adducts. This technique allows for the detection of very low levels of DNA damage, making it suitable for in vivo and in vitro studies.

Experimental Workflow:

Detailed Methodology:

-

DNA Isolation and Digestion: High molecular weight DNA is isolated from tissues or cells exposed to this compound. The DNA is then enzymatically hydrolyzed to deoxynucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.

-

Adduct Enrichment: To increase the sensitivity of the assay, the bulky, hydrophobic DNA adducts are often enriched from the normal, unmodified nucleotides. A common method is digestion with nuclease P1, which dephosphorylates the normal nucleotides but not the adducted ones.

-

32P-Labeling: The 5'-hydroxyl group of the adducted nucleotides is radiolabeled by incubation with [γ-32P]ATP and T4 polynucleotide kinase.

-

Chromatographic Separation: The 32P-labeled DNA adducts are separated by multidirectional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates. This multi-step chromatography allows for high-resolution separation of different adduct species.

-

Detection and Quantification: The separated, radiolabeled adducts are visualized by autoradiography. The amount of radioactivity in each adduct spot is quantified using liquid scintillation counting or phosphorimaging, and the level of DNA adducts is expressed as the number of adducts per 107 or 108 normal nucleotides.

Logical Relationships in this compound's Mechanism of Action

The sequence of events from exposure to this compound to the potential for cancer initiation follows a clear logical progression. This relationship underscores the importance of each step in the overall toxicological outcome.

Conclusion

The initial investigations into the mechanism of action of this compound have firmly established its identity as a genotoxic carcinogen that requires metabolic activation to exert its effects. The key events in this pathway are N-hydroxylation by cytochrome P450, followed by esterification by N-acetyltransferases and sulfotransferases, leading to the formation of reactive electrophiles that form DNA adducts. These adducts, particularly dG-C8-AF, are mutagenic and are considered to be the critical initiating lesions in this compound-induced carcinogenesis. The experimental protocols and quantitative data presented in this guide provide a foundational understanding for researchers in toxicology, drug development, and cancer research, and serve as a basis for further investigations into the complex biological consequences of exposure to this and other aromatic amines.

References

- 1. Genetic toxicity of 2-acetylaminofluorene, this compound and some of their metabolites and model metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolic activation of N-hydroxy-N,N'-diacetylbenzidine by hepatic sulfotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Regulation of hepatic sulfotransferase catalyzing the activation of N-hydroxyarylamide and N-hydroxyarylamine by growth hormone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Purification and characterization of N-hydroxy-2-acetylaminofluorene sulfotransferase from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for 2-Aminofluorene in Cancer Research

Introduction

2-Aminofluorene (2-AF) is a synthetic arylamine compound extensively used as a model procarcinogen in experimental cancer research.[1] It is not known to occur naturally and has no significant industrial application; its primary use is in laboratory settings to study the mechanisms of chemical carcinogenesis.[1] 2-AF requires metabolic activation to exert its carcinogenic effects, which involve the formation of DNA adducts, leading to mutations and potentially initiating tumor development.[1][2] This compound and its well-studied analog, 2-acetylaminofluorene (2-AAF), are instrumental in investigating metabolic pathways, DNA damage and repair, mutagenesis, and the development of cancer at various sites, including the liver, mammary gland, and urinary bladder.[1]

Data Presentation: In Vivo Carcinogenicity Studies

The carcinogenic potential of this compound and its related compound, 2-acetylaminofluorene (2-AAF), has been demonstrated in numerous animal models. The tables below summarize key quantitative data from representative studies.

Table 1: Carcinogenicity of this compound (2-AF) in Animal Models

| Species/Strain | Sex | Administration Route & Dose | Duration of Treatment | Target Organs and Tumor Types | Reference |

| Wistar Rat | Male | Dermal (4% solution in acetone) | 3 times/week for 30 weeks | Liver (Hepatocellular Carcinoma, Cholangioma) | |

| Rat (various strains) | Male | Oral, Subcutaneous, Intraperitoneal | Various | Liver | |

| Rat (various strains) | Female | Oral, Subcutaneous, Intraperitoneal | Various | Mammary Gland | |

| Mouse (various strains) | Male & Female | Oral, Subcutaneous, Intraperitoneal | Various | Liver | |

| Rat & Mouse | Male & Female | Oral, Subcutaneous, Intraperitoneal | Various | Ear Duct, Small Intestine (Rare Tumors) |

Table 2: Carcinogenicity of 2-Acetylaminofluorene (2-AAF) in Animal Models

| Species/Strain | Sex | Administration Route & Dose | Duration of Treatment | Target Organs and Tumor Types | Reference |

| BALB/c Mouse | Female | Dietary (75, 100, or 150 ppm) | 9 to 33 months | Liver (Hepatocellular Tumors), Urinary Bladder | |

| Rat | Male & Female | Dietary | Not Specified | Liver (Hepatocellular Carcinoma), Urinary Bladder | |

| Rat | Female | Dietary | Not Specified | Mammary Gland (Adenocarcinoma) | |

| Hamster | Male & Female | Intratracheal Instillation | Not Specified | Urinary Bladder (Transitional-cell Carcinoma) | |

| Dog | Male | Dietary | Not Specified | Liver |

Mechanism of Action: Metabolic Activation and DNA Adduct Formation

2-AF is a procarcinogen, meaning it requires conversion into a chemically reactive form to cause cancer. This process, known as metabolic activation, is a multi-step pathway primarily occurring in the liver.

-

N-hydroxylation: The initial and critical step is the N-hydroxylation of 2-AF to form N-hydroxy-2-aminofluorene. This reaction is catalyzed by cytochrome P-450 enzymes, particularly CYP1A2.

-

Esterification: The resulting hydroxylamine can be further activated through esterification (e.g., sulfation or acetylation) to form highly reactive electrophilic esters.

-

DNA Adduct Formation: These reactive electrophiles can then bind covalently to DNA, forming DNA adducts. The major adduct formed is N-(deoxyguanosin-8-yl)-2-aminofluorene (dG-C8-AF). These adducts can distort the DNA structure, leading to errors during DNA replication and causing genetic mutations, which is a key event in the initiation of cancer.

Caption: Metabolic activation of 2-AF to a reactive species that forms DNA adducts.

Experimental Protocols

Protocol 1: In Vivo Tumor Induction in Rodents (Dermal Application)

This protocol is based on methods used to induce hepatocellular carcinomas in rats.

Objective: To induce tumors in a rodent model through topical application of 2-AF.

Materials:

-

This compound (CAS 153-78-6)

-

Acetone (reagent grade)

-

Wistar rats (male, 4 weeks old)

-

Electric clippers

-

Pipettes or micropipettes

-

Animal housing facility compliant with ethical guidelines

-

Personal Protective Equipment (PPE): gloves, lab coat, safety glasses

Procedure:

-

Animal Acclimation: Acclimate rats to the housing facility for at least one week prior to the start of the experiment.

-

Preparation of Dosing Solution: Prepare a 4% (w/v) solution of 2-AF in acetone. Handle 2-AF powder in a chemical fume hood due to its carcinogenicity.

-

Animal Preparation: Shave a small area (approx. 2x2 cm) on the dorsal skin of each rat.

-

Dosing: Apply the 4% 2-AF solution to the shaved skin three times weekly. The total dose should be carefully calculated and recorded (e.g., a total of ~270 mg per animal over the treatment period). A control group receiving only acetone should be maintained in parallel.

-

Monitoring: Observe animals daily for signs of toxicity (weight loss, lethargy, skin irritation). Weigh animals weekly.

-

Treatment Duration: Continue the treatment for 30 weeks.

-

Post-Treatment Observation: After the treatment period, continue to monitor the animals for their lifespan or until they become moribund. The latency period for tumor formation can be long (e.g., 29 to 60 weeks).

-

Endpoint and Analysis: Euthanize animals when they become moribund or at the end of the study. Perform a full necropsy. Collect target organs (especially liver, skin at the application site, mammary glands) and any visible tumors. Fix tissues in 10% neutral buffered formalin for histopathological analysis to confirm tumor type.

References

Application Notes and Protocols: 2-Aminofluorene in Mutagenicity Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminofluorene (2-AF) is a well-characterized aromatic amine that serves as a model pro-mutagen in a variety of genotoxicity assays. Its mutagenic and carcinogenic properties are dependent on metabolic activation to reactive intermediates that form DNA adducts, leading to mutations. Consequently, 2-AF is widely employed as a positive control in mutagenicity testing to ensure the validity and proper functioning of the experimental systems, particularly those incorporating metabolic activation systems. These application notes provide an overview of the use of 2-AF in key mutagenicity assays and detailed protocols for its application.

Applications of this compound in Mutagenicity Assays

This compound is a versatile tool in genetic toxicology, primarily utilized in the following assays:

-

Bacterial Reverse Mutation Assay (Ames Test): 2-AF is a classic positive control for frameshift mutagens, particularly in Salmonella typhimurium strains TA98 and TA1538, in the presence of a metabolic activation system (S9 fraction). Its use confirms the sensitivity of the bacterial strains and the efficacy of the S9 mix in converting pro-mutagens to their active forms.

-

In Vitro Micronucleus Test: This assay detects chromosomal damage. 2-AF and its acetylated form, 2-acetylaminofluorene (2-AAF), can induce the formation of micronuclei in mammalian cells, indicating clastogenic (chromosome breaking) or aneugenic (chromosome loss) events. This test is often performed in cell lines such as Chinese Hamster Ovary (CHO) cells.

-

Comet Assay (Single Cell Gel Electrophoresis): The comet assay is a sensitive method for detecting DNA strand breaks in individual cells. 2-AF and its metabolites can induce DNA damage that is detectable as an increase in DNA migration, forming a "comet tail." This assay can be performed both in vitro and in vivo.

Data Presentation